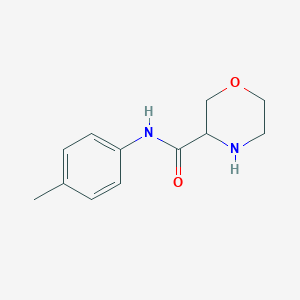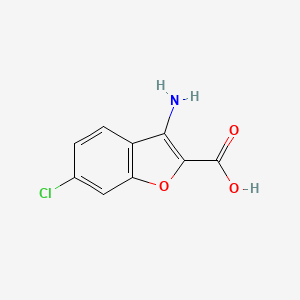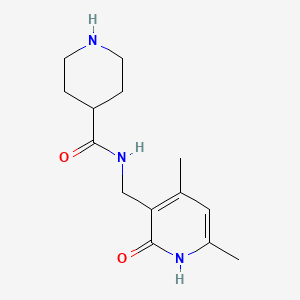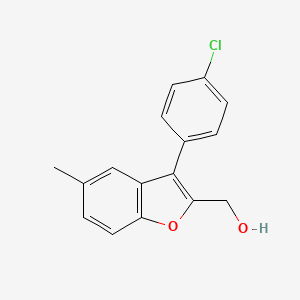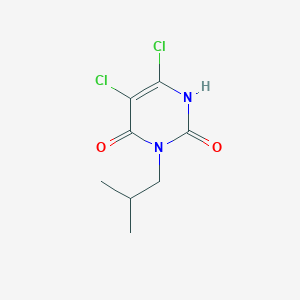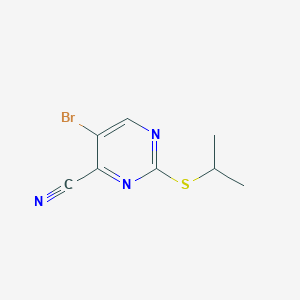
5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C8H8BrN3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromo-2-chloropyrimidine with isopropylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Analyse Chemischer Reaktionen
5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives, such as:
5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile: Similar structure but with a methylthio group instead of an isopropylthio group.
5-Bromo-2-(ethylthio)pyrimidine-4-carbonitrile: Contains an ethylthio group, which may affect its reactivity and biological activity.
5-Bromo-2-(phenylthio)pyrimidine-4-carbonitrile: The phenylthio group introduces aromaticity, potentially altering its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H8BrN3S |
|---|---|
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
5-bromo-2-propan-2-ylsulfanylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H8BrN3S/c1-5(2)13-8-11-4-6(9)7(3-10)12-8/h4-5H,1-2H3 |
InChI-Schlüssel |
QPVIJHVIDZHMJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=NC=C(C(=N1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


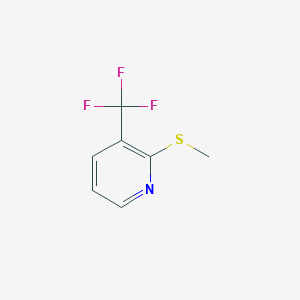
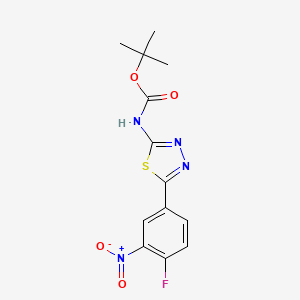
![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)
![6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778107.png)



![Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B11778131.png)

